(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid
Description
(2R)-6-{[(tert-Butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid is a chiral amino acid derivative characterized by a hexanoic acid backbone with two functional groups:
- A tert-butoxycarbonyl (Boc) protecting group at the 6-amino position.
- A dimethylamino group at the 2-position in the (R)-configuration.
Properties
Molecular Formula |
C13H26N2O4 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-9-7-6-8-10(11(16)17)15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m1/s1 |
InChI Key |
YSGAMWCUFJBECL-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) as the protecting reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.
Coupling Reagents: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: The major product is the free amine.
Coupling Reactions: The major products are peptides or amide-linked compounds.
Scientific Research Applications
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid, also known as Boc-DMAHA, is a synthetic amino acid derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino group, makes it a versatile building block in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups.
Chemistry
Boc-DMAHA is used in the synthesis of peptides and other complex organic molecules. The synthesis of Boc-protected amino acids typically involves protecting the amino group with a Boc group, often achieved using di-tert-butyl dicarbonate (Boc2O) as the protecting reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Biology
This compound can be employed to study protein-protein interactions and enzyme-substrate interactions.
Medicine
Boc-DMAHA is used in the development of peptide-based drugs and therapeutic agents.
Industry
Boc-DMAHA is used in the production of pharmaceuticals and fine chemicals. In industrial settings, the production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Types of Reactions
Boc-DMAHA can undergo various chemical reactions:
- Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
- Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
- Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.
- Coupling Reagents: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
- Deprotection: The major product is the free amine.
- Coupling Reactions: The major products are peptides or amide-linked compounds.
Mechanism of Action
The mechanism of action of (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes, such as peptide bond formation .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table highlights key structural analogs and their differences:
Key Structural and Functional Differences
Amino Group Protection: The Boc group in the target compound contrasts with the trifluoroacetyl group in ’s analog, which offers greater resistance to enzymatic degradation but requires harsher deprotection conditions (e.g., strong bases) . Benzyloxycarbonyl (Z) groups in analogs like "2-(acetylamino)-6-{[(benzyloxy)carbonyl]amino}hexanoic acid" () provide orthogonal protection strategies .
5,5-Difluoro substitution () introduces steric and electronic effects, altering reactivity in nucleophilic environments .
Chirality and Stereochemistry: The (2R) configuration in the target compound and ’s hept-6-ynoic acid analog is critical for interactions with chiral biological targets (e.g., enzymes or receptors) . (2S,3S)-configured analogs () demonstrate the impact of additional stereocenters on conformational stability .
Biological Activity
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid, often referred to as Boc-DMAHA, is a synthetic amino acid derivative notable for its potential applications in medicinal chemistry and peptide synthesis. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino group, allows it to serve as a versatile building block in organic synthesis. This article delves into the biological activity of Boc-DMAHA, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
Boc-DMAHA is characterized by the following structural components:
- Boc Group : A common protecting group for amines, facilitating selective reactions during synthesis.
- Dimethylamino Group : Enhances the compound's basicity and potential interactions with biological targets.
Table 1: Structural Features of Boc-DMAHA
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 246.30 g/mol |
| Stereochemistry | (2R) configuration |
The biological activity of Boc-DMAHA is primarily influenced by its structural features. The Boc group protects the amino group from unwanted reactions, allowing for selective interactions with various biological targets once deprotected. Upon removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid), the free amine can participate in biochemical processes such as peptide bond formation.
Pharmacological Effects
Preliminary studies suggest that Boc-DMAHA and similar compounds may exhibit various pharmacological effects:
- Antimicrobial Activity : Compounds with similar structural motifs have shown potential antimicrobial properties, possibly through interference with bacterial protein synthesis.
- Enzyme Inhibition : Research indicates that Boc-DMAHA may inhibit specific enzymes involved in metabolic pathways, although detailed studies are still required to confirm these effects.
Case Studies
- Peptide Synthesis : In studies focusing on peptide synthesis, Boc-DMAHA has been utilized as a building block to create peptides with enhanced biological activity. The incorporation of dimethylamino groups has been shown to improve solubility and bioavailability in certain peptide formulations.
- Interaction Studies : Interaction studies employing techniques such as surface plasmon resonance (SPR) have demonstrated that Boc-DMAHA can bind effectively to various protein targets, suggesting its utility in drug design and development.
Table 2: Summary of Biological Activities
Research Findings
Recent research has focused on the synthesis and application of Boc-DMAHA in various fields:
- Medicinal Chemistry : The compound's ability to act as a precursor for bioactive peptides has been highlighted in several studies. For instance, modifications to the dimethylamino group have been explored to enhance receptor binding affinity.
- Biochemical Studies : Investigations into the biochemical pathways affected by Boc-DMAHA reveal its potential role in modulating protein interactions within cellular systems.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid?
- Methodological Answer : The compound can be synthesized via multi-step routes involving:
- Chiral oxazinane intermediates : (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate or its enantiomers as starting materials, followed by alkylation with boronate esters (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
- Eschweiler–Clarke methylation : To introduce dimethylamino groups via reductive amination of primary amines using formaldehyde and formic acid .
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups for amino protection and acidic cleavage (e.g., 6N HCl) for deprotection .
- Key Challenges : Ensuring stereochemical fidelity during alkylation and avoiding racemization during Boc deprotection.
Q. How is the stereochemical integrity of the (2R) configuration validated during synthesis?
- Methodological Answer :
- Chiral chromatography : Use of enantiomerically pure oxazinane intermediates (e.g., compound 15 in ) to control stereochemistry .
- NMR and polarimetry : Compare optical rotation and / NMR data with known chiral standards (e.g., Boc-protected amino acids in ) .
- X-ray crystallography : For unambiguous confirmation of crystal structures in intermediates (e.g., boronate esters) .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer :
- HPLC-MS : For purity assessment and molecular weight confirmation .
- FT-IR and NMR : To verify functional groups (e.g., Boc, dimethylamino) and detect trifluoroacetyl byproducts .
- Elemental analysis : To validate empirical formulas, especially for boron-containing intermediates .
Advanced Research Questions
Q. How does the dimethylamino group influence the compound’s biological activity in enzyme inhibition studies?
- Methodological Answer :
- Enzyme assays : Test inhibitory effects on arginase I/II using recombinant enzymes (e.g., expressed in E. coli) and monitor urea production via spectrophotometry .
- Structure-activity relationship (SAR) : Compare with analogs lacking the dimethylamino group (e.g., 6-aminohexanoic acid derivatives) to assess its role in binding affinity .
- Molecular docking : Use computational models to predict interactions with enzyme active sites (e.g., manganese clusters in arginase) .
Q. What strategies mitigate side reactions during Boc deprotection in acidic conditions?
- Methodological Answer :
- Low-temperature cleavage : Use 6N HCl at 0°C to minimize acid-catalyzed decomposition .
- Scavengers : Add thiols (e.g., 1,2-ethanedithiol) to trap carbocation byproducts .
- Alternative protecting groups : Explore acid-labile alternatives (e.g., Fmoc) if Boc stability is insufficient .
Q. How is this compound utilized in peptide-drug conjugate design?
- Methodological Answer :
- Solid-phase peptide synthesis (SPPS) : Incorporate the compound as a boronate-containing amino acid to enhance targeting (e.g., prostate-specific membrane antigen ligands) .
- Click chemistry : Use azide-alkyne cycloaddition to attach payloads (e.g., fluorophores) to the dimethylamino group .
- Stability assays : Evaluate serum stability via LC-MS to ensure resistance to proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
